10-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one can be achieved through various organic synthesis routes. One efficient method involves the selective reduction of 8-chloro-7(9)-nitro-5,6-dihydro-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one using tin(II) bromide, followed by bromination at the 10 position and deamination . The reaction conditions typically involve the use of common organic solvents and reagents under controlled temperature and pressure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing industrial-grade reagents and equipment. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended use.
Chemical Reactions Analysis
Types of Reactions
10-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: Halogen substitution reactions can occur, leading to the formation of different halogenated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like tin(II) bromide, and halogenating agents like bromine . The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, bromination of the compound can lead to the formation of 10-bromo-8-chloro-5,6-dihydro-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one .
Scientific Research Applications
10-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 10-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one involves its interaction with specific molecular targets and pathways. For example, it has been studied as an inhibitor of farnesyl protein transferase, which is involved in the post-translational modification of proteins .
Comparison with Similar Compounds
Similar Compounds
8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one: A closely related compound with similar chemical properties.
10-Bromo-8-chloro-5,6-dihydro-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one: Another derivative with bromine substitution.
Uniqueness
10-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one is unique due to its specific substitution pattern and its role as an impurity in loratadine synthesis . Its distinct chemical structure and reactivity make it valuable for various research and industrial applications.
Properties
Molecular Formula |
C14H10ClNO |
---|---|
Molecular Weight |
243.69 g/mol |
IUPAC Name |
15-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one |
InChI |
InChI=1S/C14H10ClNO/c15-11-5-1-3-9-6-7-10-4-2-8-16-13(10)14(17)12(9)11/h1-5,8H,6-7H2 |
InChI Key |
OOALQVKYESQRBV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=O)C3=C1C=CC=C3Cl)N=CC=C2 |
Origin of Product |
United States |
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